![molecular formula C29H28N2O5 B2892831 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 897759-27-2](/img/structure/B2892831.png)
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
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Description
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as ETQTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Structural Aspects and Properties
Research on similar amide containing isoquinoline derivatives has highlighted their interesting structural properties. For example, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide forms gels with mineral acids, indicating potential applications in material science for creating unique gel structures. These compounds also show fluorescence emission, which could be useful in optical applications or as markers in biological systems (Karmakar, Sarma, & Baruah, 2007).
Pharmacological Studies
The synthesis of related quinoline derivatives has been explored for their potential biological activities. For instance, N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives have been synthesized, indicating a pursuit in pharmacological studies for discovering new medicinal compounds (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Antioxidant Activity
Studies on pyrazole-acetamide derivatives have shown significant antioxidant activity. Compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and its derivatives have been synthesized and characterized, revealing potential for antioxidant applications, which could be relevant in combating oxidative stress-related diseases (Chkirate et al., 2019).
Synthesis and Reactivity
Research on the synthesis of similar compounds, like ethyl (1,4-dihydro-4-oxoquinazolin-2-yl)acetate, has provided insights into the reactivity and potential synthesis pathways for related quinoline compounds. This knowledge is critical in the field of synthetic chemistry for developing new compounds with tailored properties (Deady, Mackay, & Werden, 1989).
Comparative Metabolism in Herbicides
Studies on the metabolism of chloroacetamide herbicides, which share structural similarities, in human and rat liver microsomes have provided insights into how similar compounds might be metabolized in biological systems. Such studies are crucial for understanding the environmental and health implications of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-4-35-22-12-8-20(9-13-22)28(33)25-17-31(18-27(32)30-21-10-6-19(3)7-11-21)26-15-14-23(36-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILGHAVJOUJGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide |
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